

# Application Notes for SOM230 (Pasireotide) in Laboratory Animals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: DAT-230

Cat. No.: B612056

[Get Quote](#)

## Introduction

SOM230, also known as pasireotide, is a potent, multi-receptor targeted somatostatin analog. It exhibits high binding affinity for four of the five somatostatin receptor subtypes (sst1, sst2, sst3, and sst5).[1][2] This broad receptor profile allows pasireotide to regulate the secretion of various hormones, including growth hormone (GH), insulin-like growth factor 1 (IGF-1), and adrenocorticotropic hormone (ACTH).[1] These characteristics make it a valuable tool for preclinical research in endocrinology, oncology, and metabolic diseases. These notes provide essential information for the dosing and administration of SOM230 in laboratory animals.

## Mechanism of Action

Pasireotide functions as a somatostatin analog, binding to somatostatin receptors to inhibit hormone secretion.[2] Its high affinity for sst1, sst2, sst3, and sst5 allows it to be effective in cellular systems where traditional somatostatin analogs with more limited receptor profiles may be less active.[2] The activation of these G-protein coupled receptors leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels, which in turn reduces hormone synthesis and release.[3]

## Applications in Preclinical Research

SOM230 is utilized in a variety of animal models to investigate its therapeutic potential. Key research areas include:

- Cushing's Disease: Animal models are used to evaluate the efficacy of pasireotide in reducing ACTH and cortisol levels.
- Acromegaly: Studies in appropriate animal models assess the ability of SOM230 to suppress GH and IGF-1 secretion.
- Neuroendocrine Tumors (NETs): The anti-proliferative and anti-secretory effects of pasireotide are investigated in various NET models.[\[4\]](#)

## Quantitative Data Summary

The following tables summarize the reported dosages and administration routes of SOM230 in different laboratory animal species.

Table 1: SOM230 (Immediate-Release) Dosage in Laboratory Animals

| Species | Route of Administration | Dosage                    | Study Type                | Key Findings                                                                  | Reference |
|---------|-------------------------|---------------------------|---------------------------|-------------------------------------------------------------------------------|-----------|
| Mouse   | Subcutaneously (s.c.)   | 0.5, 1.0, 2.5 mg/kg/day   | Carcinogenicity           | No carcinogenic potential identified.                                         | [5]       |
| Mouse   | Subcutaneously (s.c.)   | 2-50 µg/kg (twice daily)  | Immune-mediated arthritis | Exerted antinociceptive and anti-inflammatory actions via the SSTR2 receptor. | [1]       |
| Rat     | Subcutaneously (s.c.)   | 0.01, 0.05, 0.3 mg/kg/day | Carcinogenicity           | No drug-related neoplasms observed.                                           | [5][6]    |
| Dog     | Subcutaneously (s.c.)   | 0.03 mg/kg (twice daily)  | Cushing's Disease (PDH)   | No adverse effects noted; variable effects on pituitary tumor size.           | [4]       |

Table 2: SOM230 LAR (Long-Acting Release) Dosage in Laboratory Animals

| Species | Route of Administration | Dosage                                    | Study Type                                 | Key Findings                                                                                 | Reference |
|---------|-------------------------|-------------------------------------------|--------------------------------------------|----------------------------------------------------------------------------------------------|-----------|
| Mouse   | Subcutaneously (s.c.)   | 160 mg/kg/month                           | Pancreatic Neuroendocrine Tumors (PNETs)   | Reduced serum insulin, increased serum glucose, reduced tumor size, and increased apoptosis. | [1][7]    |
| Mouse   | Intramuscular (i.m.)    | 40 mg/kg/month                            | Multiple Endocrine Neoplasia Type 1 (MEN1) | Improved survival and reduced tumor progression.                                             | [4]       |
| Rat     | Subcutaneously (s.c.)   | 4, 8, 80 mg/kg (single dose)              | Pharmacodynamics                           | Dose-dependent inhibition of IGF-1; transient hyperglycemia on Day 1.                        | [8]       |
| Rat     | Intramuscular (i.m.)    | 12.5 mg/ml (0.66 ml/animal) every 4 weeks | Toxicity                                   | Part of a 3-cycle toxicity study.                                                            | [8]       |

## Experimental Protocols

### Protocol 1: Subcutaneous Administration of SOM230 in Mice

This protocol describes the subcutaneous administration of the immediate-release formulation of SOM230.

#### 1. Materials:

- SOM230 (pasireotide) for injection
- Sterile Phosphate Buffered Saline (PBS), pH 7.4
- Sterile 1 mL syringes
- Sterile needles (27-30 gauge)
- Animal scale
- 70% ethanol wipes
- Appropriate personal protective equipment (PPE)

#### 2. Animal Handling and Preparation:

- Acclimatize animals to the facility for a minimum of 7 days prior to the experiment.
- House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- On the day of administration, weigh each mouse to determine the correct injection volume.

#### 3. Preparation of SOM230 Solution:

- Reconstitute SOM230 powder in sterile PBS to the desired stock concentration.
- Further dilute the stock solution with sterile PBS to the final desired dosing concentration.
- Ensure the final solution is clear and free of particulates.

#### 4. Administration Procedure:

- Gently restrain the mouse.
- Wipe the injection site (typically the loose skin over the shoulders) with a 70% ethanol wipe and allow it to dry.
- Lift the skin to form a "tent".
- Insert the needle at the base of the tented skin, parallel to the body.
- Gently aspirate to ensure the needle is not in a blood vessel.
- Inject the calculated volume of the SOM230 solution slowly.
- Withdraw the needle and apply gentle pressure to the injection site if necessary.

#### 5. Post-Administration Monitoring:

- Monitor the animals for any signs of distress, adverse reactions, or changes in behavior.
- Check the injection site for any signs of irritation or inflammation.
- Follow the experimental timeline for sample collection or endpoint analysis.

## Protocol 2: Intramuscular Administration of SOM230 LAR in Rats

This protocol outlines the procedure for administering the long-acting release (LAR) formulation of SOM230.

### 1. Materials:

- SOM230 LAR (pasireotide) for injectable suspension
- Provided diluent
- Sterile 3 mL syringes
- Sterile needles (21-23 gauge) for injection
- Animal scale
- 70% ethanol wipes
- Appropriate PPE

### 2. Animal Handling and Preparation:

- Follow the same acclimatization and housing procedures as described in Protocol 1.
- Weigh each rat before administration to calculate the dose.

### 3. Reconstitution of SOM230 LAR:

- Bring the vial of SOM230 LAR powder and the diluent to room temperature.
- Following the manufacturer's instructions, draw the entire contents of the diluent into a syringe and inject it into the vial containing the powder.
- Gently swirl the vial to ensure the powder is fully suspended. Do not shake vigorously.
- The resulting suspension should be milky and uniform.

### 4. Administration Procedure:

- Properly restrain the rat.
- The preferred injection site is the quadriceps muscle of the hind limb.
- Wipe the injection site with a 70% ethanol wipe.
- Insert the needle into the muscle mass.
- Aspirate to check for blood. If blood appears, withdraw the needle and select a new site.

- Inject the suspension slowly and steadily.
- Withdraw the needle and observe the animal.

## 5. Post-Administration Monitoring:

- Monitor the animals for any signs of pain, lameness, or distress.
- Observe the injection site for any local reactions.
- Conduct scheduled follow-ups as per the experimental design.

# Visualizations



[Click to download full resolution via product page](#)

Caption: Signaling pathway of SOM230 (pasireotide).



[Click to download full resolution via product page](#)

Caption: General workflow for a preclinical in vivo study with SOM230.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Pasireotide, a multi-somatostatin receptor ligand with potential efficacy for treatment of pituitary and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pasireotide Therapy of Multiple Endocrine Neoplasia Type 1–Associated Neuroendocrine Tumors in Female Mice Deleted for an Men1 Allele Improves Survival and Reduces Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Application Notes for SOM230 (Pasireotide) in Laboratory Animals]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b612056#som230-dosage-and-administration-in-laboratory-animals>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)